2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine
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Overview
Description
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The phenoxy group can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine ring can be achieved through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and substituted phenoxy derivatives.
Scientific Research Applications
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s aziridine moiety makes it a potential candidate for studying DNA alkylation and cross-linking.
Medicine: Its unique structure may offer potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine exerts its effects is likely related to the reactivity of the aziridine ring. Aziridines are known to undergo ring-opening reactions with nucleophiles, which can lead to the formation of covalent bonds with biological macromolecules. This reactivity can be exploited in the design of drugs that target specific proteins or DNA sequences.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine
- 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Uniqueness
Compared to similar compounds, 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine and an aziridine moiety. This combination of structural features may confer unique reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-9-19-18(6-1)22-17-5-3-4-16(10-17)21-13-15-12-20(15)11-14-7-8-14/h1-6,9-10,14-15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZAZTNLYHIGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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